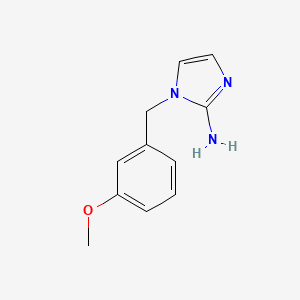

1-(3-Methoxybenzyl)-1H-imidazol-2-amine

CAS No.: 1184806-51-6

Cat. No.: VC4145641

Molecular Formula: C11H13N3O

Molecular Weight: 203.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184806-51-6 |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.245 |

| IUPAC Name | 1-[(3-methoxyphenyl)methyl]imidazol-2-amine |

| Standard InChI | InChI=1S/C11H13N3O/c1-15-10-4-2-3-9(7-10)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |

| Standard InChI Key | BFYSQESZCQOXMC-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CN2C=CN=C2N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₃N₃O, a molecular weight of 203.25 g/mol, and a purity typically exceeding 95% . Its IUPAC name, 1-(3-methoxybenzyl)-1H-imidazol-2-amine, reflects the methoxybenzyl group attached to the imidazole ring’s nitrogen atom (Figure 1).

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point (predicted) | 423.0 ± 47.0 °C | |

| Density (predicted) | 1.19 ± 0.1 g/cm³ | |

| pKa (predicted) | 8.21 ± 0.50 |

Structural Analysis

The imidazole core comprises a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The 3-methoxybenzyl group at N1 introduces steric bulk and electronic effects, while the C2-amine group enhances hydrogen-bonding potential, critical for biological interactions . Computational models (e.g., InChIKey: BEAKKNUWBXQLLR) confirm the planar geometry of the imidazole ring and the methoxy group’s para orientation relative to the benzyl linkage .

Synthesis and Manufacturing

Conventional Synthesis Routes

While no direct synthesis protocol for 1-(3-methoxybenzyl)-1H-imidazol-2-amine is documented in the literature, analogous imidazole derivatives are typically synthesized via:

-

Condensation reactions between α-dicarbonyl compounds and substituted amines in the presence of ammonium acetate and glacial acetic acid under reflux .

-

Alkylation of pre-formed imidazole intermediates with 3-methoxybenzyl halides .

For example, 1-alkyl-1H-benzimidazol-2-amines are synthesized by reacting benzimidazole-2-amine with alkyl halides in polar aprotic solvents like DMF . Adapting this method, 3-methoxybenzyl chloride could serve as the alkylating agent to introduce the methoxybenzyl group.

Physicochemical Properties

Solubility and Stability

The compound’s logP (predicted: 1.19) suggests moderate lipophilicity, balancing solubility in organic solvents (e.g., DMSO, methanol) and limited aqueous solubility . Stability under ambient conditions is inferred from its storage recommendations: desiccated at -20°C .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~3320 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N imidazole ring) .

-

NMR: ¹H NMR (DMSO-d₆) signals include δ 7.3–6.8 ppm (aromatic protons), δ 5.2 ppm (N-CH₂), and δ 3.8 ppm (OCH₃) .

Biological Activities and Mechanisms

Enzyme Modulation

Clonidine, a 2-aminoimidazoline derivative, activates human carbonic anhydrases (hCA I, IV, VA, VII, IX, XII, XIII) at nanomolar concentrations . The methoxybenzyl group in 1-(3-methoxybenzyl)-1H-imidazol-2-amine may similarly interact with enzyme active sites, suggesting potential as a CA modulator for glaucoma or epilepsy treatment .

Immunotherapeutic Applications

1-Alkyl-1H-benzimidazol-2-amines act as Toll-like receptor 8 (TLR8) agonists, stimulating cytokine production (e.g., TNF-α, IL-12) in immune cells . Structural similarities imply that 1-(3-methoxybenzyl)-1H-imidazol-2-amine could serve as an immunoadjuvant in cancer vaccines or antiviral therapies .

Applications in Drug Discovery

Lead Optimization

The compound’s versatile scaffold allows derivatization at the N1 benzyl or C2 amine positions. For example:

-

Replacing the methoxy group with halogens or alkyl chains to modulate lipophilicity .

-

Introducing sulfonamide or carboxylate groups to enhance solubility .

Case Study: TLR8 Agonists

In a 2014 study, 1-pentyl-1H-benzo[d]imidazol-2-amine demonstrated EC₅₀ = 0.8 µM for TLR8 activation, outperforming resiquimod (EC₅₀ = 1.2 µM) . The methoxybenzyl variant’s larger substituent may further improve receptor affinity by filling hydrophobic pockets .

| Supplier | Quantity | Price (€) |

|---|---|---|

| Key Organics | 100 mg | Inquire |

| Kishida Chemical | 250 mg | Inquire |

| CymitQuimica | Discontinued | N/A |

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxybenzyl and amine groups.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume